REACTION_SMILES
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[CH3:1][CH:2]([C:3](=[O:4])[N:5]1[CH:6]([c:7]2[cH:8][cH:9][cH:10][cH:11][cH:12]2)[CH2:13][O:14][C:15]1=[O:16])[CH:17]([CH2:18][CH3:19])[CH3:20].[CH3:33][CH2:34][CH2:35][CH2:36][CH2:37][CH3:38].[Na+:32].[O:21]1[CH2:22][CH2:23][CH2:24][CH2:25]1.[OH2:39].[OH:26][OH:27].[S:28](=[O:29])([OH:30])[O-:31]>>[CH3:1][CH:2]([C:3]([OH:4])=[O:21])[CH:17]([CH2:18][CH3:19])[CH3:20]
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Name
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CCC(C)C(C)C(=O)N1C(=O)OCC1c1ccccc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(C)C(C)C(=O)N1C(=O)OCC1c1ccccc1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
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OO
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S([O-])O
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Name
|
|
Type
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product
|
Smiles
|
CCC(C)C(C)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |